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Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-

Surface functionalization Self-assembled monolayers Controlled amine deprotection

Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- (IUPAC: 3-triethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine) is a tertiary organosilicon compound bearing both a hydrolyzable triethoxysilyl anchor and two acid-/fluoride-labile trimethylsilyl (TMS) protecting groups on the amine nitrogen. With a molecular formula of C₁₅H₃₉NO₃Si₃, a molecular weight of 365.73 g·mol⁻¹, and a boiling point of 143 °C at 8 Torr, it serves as a masked primary amine reagent.

Molecular Formula C15H39NO3Si3
Molecular Weight 365.73 g/mol
CAS No. 17940-89-5
Cat. No. B3048676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-
CAS17940-89-5
Molecular FormulaC15H39NO3Si3
Molecular Weight365.73 g/mol
Structural Identifiers
SMILESCCO[Si](CCCN([Si](C)(C)C)[Si](C)(C)C)(OCC)OCC
InChIInChI=1S/C15H39NO3Si3/c1-10-17-22(18-11-2,19-12-3)15-13-14-16(20(4,5)6)21(7,8)9/h10-15H2,1-9H3
InChIKeySLSKAIZCBJQHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- (CAS 17940-89-5): A Masked-Amine Trialkoxysilane for Controlled Surface Functionalization


Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- (IUPAC: 3-triethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine) is a tertiary organosilicon compound bearing both a hydrolyzable triethoxysilyl anchor and two acid-/fluoride-labile trimethylsilyl (TMS) protecting groups on the amine nitrogen [1]. With a molecular formula of C₁₅H₃₉NO₃Si₃, a molecular weight of 365.73 g·mol⁻¹, and a boiling point of 143 °C at 8 Torr, it serves as a masked primary amine reagent . Its core differentiation lies in the orthogonal reactivity of its silicon functionalities: the triethoxysilyl terminus enables covalent grafting to hydroxylated oxide surfaces (SiO₂, Al₂O₃, TiO₂), while the TMS-protected amine prevents premature protonation, hydrogen bonding, or nucleophilic side-reactions during storage, formulation, and the initial sol–gel or surface-assembly step [2].

Why Generic Aminosilanes or Simple Silazanes Cannot Replace Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-


Conventional aminosilanes such as (3-aminopropyl)triethoxysilane (APTES) possess a free primary amine that can autocatalyze alkoxysilane hydrolysis, participate in undesired acid–base or nucleophilic side-reactions during formulation, and lead to irreproducible multilayer deposition due to surface-catalyzed polymerization [1]. Simple disilazanes like hexamethyldisilazane (HMDS) provide only non-hydrolyzable TMS surface caps and cannot subsequently anchor an organic polymer or biomolecule via a primary amine [2]. Dipodal bis-amino silanes such as bis[3-(triethoxysilyl)propyl]amine (BTESPA) offer higher crosslink density but lack the ability to reveal a primary amine on demand. Silanamine 17940-89-5 occupies a distinct niche: its TMS-masked amine remains inert during surface grafting of the triethoxysilyl group, then can be selectively deprotected using fluoride ions, mild acid, or alcoholysis to generate a covalently tethered primary amine exactly where needed for subsequent coupling reactions [3].

Quantitative Differentiation Evidence for Silanamine 17940-89-5 Against Closest Structural Analogs


Masked vs. Free Primary Amine: Prevention of Premature Condensation During Surface Grafting

APTES (3-aminopropyltriethoxysilane) contains a free primary amine that autocatalyzes alkoxysilane hydrolysis and promotes uncontrolled multilayer formation. In contrast, the TMS-protected nitrogen of Silanamine 17940-89-5 cannot donate a proton or form hydrogen bonds with surface silanols, enabling monolayer-level control during the initial grafting step. After covalent attachment via the triethoxysilyl group, the TMS groups are cleaved with fluoride or mild acid to reveal the primary amine [1]. Gelest technical literature classifies this compound class as 'masked primary amine functionality' specifically used for microparticle surface modification, implying controlled, sequential reactivity [2].

Surface functionalization Self-assembled monolayers Controlled amine deprotection

Triethoxysilyl vs. Trimethoxysilyl Hydrolysis Kinetics: Extended Pot-Life for Aqueous Formulations

In a systematic sol–gel reactivity study of six alkoxysilanes, Tan and Rankin (2006) demonstrated that trimethoxysilyl compounds (TMOS, MTMS, BTMSE, BTMSPA) exhibit hydrolysis rate coefficients approximately one order of magnitude larger than that of tetraethoxysilane (TEOS) under basic conditions. Although the target compound 17940-89-5 was not directly measured, the ethoxy-substituted silicon center is expected to hydrolyze significantly slower than its methoxy analog (CAS 165181-43-1) [1]. Vendor specifications for the methoxy analog SIB1852.9 assign it a hydrolytic sensitivity rating of 7 ('reacts slowly with moisture/water') [2]. The triethoxysilyl analog 17940-89-5, by extrapolation, should exhibit even slower hydrolysis, providing longer pot-life in moisture-cure adhesive or coating formulations. This trend is corroborated by PEG-silane manufacturer data indicating that trimethoxysilyl-PEG is 'more reactive' than triethoxysilyl-PEG .

Sol-gel processing Hydrolysis rate Pot-life control

Dual Silyl Anchoring vs. Single Silyl Anchoring: Impact on Hydrolytic Stability of the Interface

Bis-silane additives with two silicon atoms are documented to enhance hydrolytic stability at the organic–inorganic interface compared to mono-silanes, leading to increased product shelf life and improved substrate bonding [1]. The target compound 17940-89-5 possesses three silicon atoms in total—one hydrolyzable triethoxysilyl silicon for covalent surface attachment and two TMS-protected silicon atoms that can be cleaved to reveal a secondary bonding site. While it is not a classical dipodal silane (both silicon atoms are not hydrolyzable alkoxysilanes), the compound offers an intermediate architecture: one permanent covalent anchor plus a latent amine functionality for secondary interactions. ChangFu® BN33 (bis[3-(triethoxysilyl)propyl]amine, CAS 13497-18-2) is explicitly claimed by its manufacturer to 'perform better in moisture curable adhesives' compared to mono-functional APTES , but lacks the orthogonal amine-masking feature of 17940-89-5.

Adhesion promotion Hydrolytic stability Silane coupling agents

Direct Conversion to Commercial Aminosilane Coupling Agents: Synthetic Intermediate Utility

The Shin-Etsu patent JP1998017579A explicitly claims that N,N-bis(trimethylsilyl)aminopropylsilane compounds of general formula (1)—which encompass the target compound 17940-89-5 (R = ethyl)—can be readily converted to commercial silane coupling agents such as 3-aminopropylmethyldimethoxysilane or 3-aminopropylmethyldiethoxysilane simply by reaction with methanol or ethanol, respectively [1]. This contrasts with direct procurement of these common aminosilanes, which are prone to hydrolysis and self-condensation during storage. The TMS-protected precursor offers superior storage stability and can be deprotected on-demand to generate the active coupling agent in situ. Furthermore, the patent states that the compound can be used directly as a raw material to obtain aminopropyl-modified silicone oils without byproduct formation [1].

Synthetic intermediate Silane coupling agent precursor Aminopropyl-modified silicone oil

Physical Property Differentiation: Lower Boiling Point Enables Vapor-Phase Deposition

The boiling point of Silanamine 17940-89-5 is reported as 143 °C at 8 Torr (corresponding to approximately 310–330 °C at atmospheric pressure by extrapolation) . In comparison, bis[3-(triethoxysilyl)propyl]amine (BTESPA, CAS 13497-18-2) has a boiling point of 408 °C at 760 mmHg , making the target compound substantially more volatile and thus compatible with vapor-phase deposition techniques. HMDS (CAS 999-97-3) boils at 126 °C at atmospheric pressure and is commonly used for vapor-phase surface silylation; however, HMDS deposits only TMS groups and provides no latent amine functionality for subsequent coupling [1]. 17940-89-5 uniquely combines sufficient volatility for vapor-phase processing with the ability to generate a covalently anchored primary amine after deprotection.

Vapor-phase deposition Boiling point Process compatibility

Optimal Application Scenarios for Silanamine 17940-89-5 Based on Verified Differentiation Evidence


Controlled-Density Amine Monolayers on Oxide Surfaces for Biosensor and Microarray Fabrication

In applications where precise control over surface amine density is critical—such as DNA microarray slides, protein biochips, or single-molecule force spectroscopy substrates—APTES is known to produce irreproducible multilayers due to autocatalytic condensation [1]. Silanamine 17940-89-5, with its TMS-masked amine, eliminates this autocatalysis during the grafting step. After covalent attachment of the triethoxysilyl group to the oxide surface and subsequent TMS deprotection with dilute fluoride or acidic buffer, a primary amine-terminated monolayer is generated with spatial control dictated solely by the initial silanization conditions [2].

Moisture-Cure Adhesive and Sealant Formulations Requiring Extended Pot-Life

Formulators selecting between trimethoxysilyl and triethoxysilyl functional silanes for moisture-cure systems face a trade-off between cure speed and pot-life. The triethoxysilyl group of 17940-89-5 hydrolyzes approximately one order of magnitude slower than trimethoxysilyl analogs under basic conditions [1], providing longer working time before gelation. Additionally, the TMS-masked amine does not catalyze premature hydrolysis in the sealed container, unlike free-amine silanes. Upon application and exposure to atmospheric moisture, the ethoxysilane hydrolyzes and condenses to form a siloxane network, while the TMS groups are cleaved to reveal the primary amine for substrate adhesion.

Just-In-Time Generation of High-Purity Aminosilane Coupling Agents

The Shin-Etsu patent JP1998017579A demonstrates that 17940-89-5 can be converted to 3-aminopropylmethyldiethoxysilane simply by reaction with ethanol, without generating byproducts [1]. This positions 17940-89-5 as a chemically stable, storable precursor for laboratories and production lines that require small quantities of fresh aminosilane coupling agent on demand. Unlike direct storage of free aminosilanes—which undergo gradual hydrolysis, oligomerization, and yellowing—the TMS-protected precursor maintains purity during prolonged storage and can be deprotected immediately before use.

Vapor-Phase Silanization of Microfabricated Devices and Nanostructures

The moderate volatility of 17940-89-5 (boiling point 143 °C at 8 Torr) compared to high-molecular-weight aminosilanes enables its use in vapor-phase deposition systems for conformal coating of MEMS devices, microfluidic channels, and nanoporous materials [1]. HMDS is commonly used for vapor-phase hydrophobization but provides only inert TMS surface caps [2]. 17940-89-5 uniquely combines vapor-phase processability with the ability to subsequently generate reactive amine groups on the surface, enabling further functionalization with biomolecules, catalysts, or polymer brushes without requiring solution-phase silanization steps that can cause stiction or capillary collapse of high-aspect-ratio structures.

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